9-(2,2,2-Trifluoroethoxy)nonane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
597580-17-1 |
|---|---|
Molecular Formula |
C11H21F3OS |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
9-(2,2,2-trifluoroethoxy)nonane-1-thiol |
InChI |
InChI=1S/C11H21F3OS/c12-11(13,14)10-15-8-6-4-2-1-3-5-7-9-16/h16H,1-10H2 |
InChI Key |
JPLGBYWYNRYDCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOCC(F)(F)F)CCCCS |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Established Synthetic Pathways for Fluoroalkoxy Thioethers
Established synthetic routes for molecules with similar structures, such as fluoroalkoxy thioethers, rely on a robust toolbox of organic reactions. These pathways focus on the reliable formation of carbon-sulfur and carbon-oxygen bonds, followed by chain construction and final functionalization.
The formation of a carbon-sulfur (C-S) bond is a cornerstone of thiol and thioether synthesis. researchgate.net These methods are crucial for introducing the thiol functionality onto the nonane (B91170) chain. The most common strategies involve the reaction of a sulfur-based nucleophile with an alkyl electrophile.
Nucleophilic Substitution: A primary method for creating the C-S bond is the SN2 reaction between an alkyl halide and a sulfur nucleophile. libretexts.orgyoutube.com For the target molecule, this would typically involve converting the terminal hydroxyl group of a precursor like 9-(2,2,2-trifluoroethoxy)nonan-1-ol into a good leaving group (e.g., bromide or tosylate) and subsequently reacting it with a source of the hydrosulfide (B80085) anion (-SH), such as sodium hydrosulfide (NaSH). youtube.com To circumvent the issue of the thiol product reacting further to form a sulfide (B99878), thiourea (B124793) can be used as a nucleophile to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol. libretexts.orgnih.gov
Thiol Surrogates: Modern methods often employ thiol surrogates to avoid the malodorous nature of thiols and potential side reactions. organic-chemistry.org Sulfonyl chlorides can be reduced by phosphines to generate a thiophosphonium salt intermediate, which can then be trapped to form a thioether. acs.org Another approach uses Bunte salts (S-alkyl or S-aryl thiosulfates), which are stable, odorless solids that can react with Grignard reagents to produce sulfides. organic-chemistry.org
The following table summarizes common C-S bond formation strategies applicable to the synthesis of aliphatic thiols.
| Reaction Type | Substrate Example | Reagent(s) | Product Type |
| Nucleophilic Substitution (SN2) | Primary Alkyl Halide | NaSH or KSH | Thiol |
| Thiol Synthesis via Thiourea | Primary Alkyl Halide | 1. Thiourea; 2. NaOH/H₂O | Thiol |
| Thioether Synthesis from Alcohols | Alcohol | Isothiouronium Salt | Thioether |
| Thioether Synthesis from Sulfonyl Chlorides | Sulfonyl Chloride | PPh₃, Alcohol/Carboxylic Acid | Thioether/Thioester |
The introduction of the 2,2,2-trifluoroethoxy group is typically achieved through a nucleophilic substitution reaction, where the trifluoroethoxide anion acts as the nucleophile.
A common procedure involves the deprotonation of 2,2,2-trifluoroethanol (B45653) with a strong base, such as potassium tert-butoxide or sodium hydride, to generate the corresponding alkoxide. mdpi.com This potent nucleophile can then displace a leaving group (e.g., halide, tosylate) on the aliphatic chain. For the synthesis of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol, a plausible starting material would be a bifunctional C9 chain, such as 9-bromononan-1-ol. The trifluoroethoxy group could be introduced by reacting it with the alkoxide of 2,2,2-trifluoroethanol.
A patent describes a procedure for a similar transformation where 2,2,2-trifluoroethanol is deprotonated with potassium tert-butoxide in THF, followed by the addition of an ethyl 2-fluorobenzoate (B1215865) to afford the trifluoroethoxy-substituted product in good yield. mdpi.com This highlights the general utility of this Williamson ether synthesis-type reaction for creating fluoroalkoxy ethers.
| Reaction | Reactant A | Reactant B | Base/Solvent | Product Moiety |
| Williamson Ether Synthesis | 2,2,2-Trifluoroethanol | Alkyl Halide (e.g., 9-bromo-nonane derivative) | K-OtBu / THF | R-O-CH₂CF₃ |
| Nucleophilic Aromatic Substitution | 2,2,2-Trifluoroethanol | Activated Fluoro-Aromatic | K-OtBu / THF | Ar-O-CH₂CF₃ |
The introduction of the thiol group is a critical final step. Due to the high reactivity and nucleophilicity of thiols, this functional group is often introduced late in the synthetic sequence to prevent it from interfering with earlier steps, a strategy known as functional group protection/interconversion. nih.govresearchgate.net The conversion of a terminal alcohol or halide on the nine-carbon chain to a thiol is a common approach. youtube.com As previously mentioned, reacting an alkyl halide with sodium hydrosulfide or using thiourea are highly effective methods for this transformation. libretexts.orgyoutube.com
A logical synthetic sequence would be:
Start with a bifunctional C9 precursor (e.g., 9-bromononan-1-ol).
Incorporate the 2,2,2-trifluoroethoxy group via Williamson ether synthesis at the hydroxyl end (after protecting it or performing a two-step conversion). Alternatively, and more directly, react the bromide end of a precursor like 1-bromo-9-nonanol with trifluoroethoxide.
Convert the remaining functional group (e.g., the alcohol at position 1) into a leaving group.
Introduce the thiol group via nucleophilic substitution using a sulfur nucleophile.
Novel Approaches and Advancements in Synthesis
Recent advancements in synthetic chemistry offer more efficient, safer, and environmentally friendly routes that could be adapted for the synthesis of this compound.
Electrochemical methods provide an alternative to traditional chemical reagents for oxidation and reduction reactions in thiol chemistry. The electrosynthesis of disulfides from the corresponding thiols can be achieved with high yields by electrolysis in a simple undivided cell, often using halide ions as mediators. tandfonline.com In this process, the halide ion is oxidized at the anode, and it then chemically oxidizes the thiolate anion in solution to form the disulfide. tandfonline.com While this is more relevant for the oxidation of the target molecule, electrochemical methods can also be used to generate the thiolate nucleophile in situ, potentially offering a controlled way to perform the C-S bond-forming substitution reaction. tandfonline.comtandfonline.com For instance, gold nanoparticles capped with thiols have been synthesized by the electrochemical dissolution of a gold anode in the presence of the thiol. acs.org
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. For a multi-step synthesis like that of this compound, these principles can be applied in several ways:
Atom Economy: Utilizing reactions that incorporate most of the atoms from the reactants into the final product, such as addition reactions. The sulfa-Michael addition of thiols to unsaturated compounds is a prime example of an atom-economical C-S bond formation. acs.org
Safer Solvents and Reagents: Developing syntheses in aqueous media or using greener solvents. Catalyst-free methods for C-S bond formation in water have been developed, which are highly beneficial for both environmental and practical reasons. researchgate.net Additionally, replacing odorous thiols with stable surrogates like isothiouronium salts improves laboratory safety. researchgate.net
Catalysis: Using catalysts to reduce reaction times and temperatures. Copper-catalyzed thioetherification of aryl alcohols offers an efficient route to C-S bonds using environmentally benign oxidants like O₂. nih.gov
Waste Reduction: Designing one-pot reactions where multiple steps are performed in the same vessel, which simplifies procedures and reduces solvent waste and purification losses. organic-chemistry.org Recently, a green process for converting thiols into sulfonyl fluorides using safer reagents and producing only non-toxic salts as byproducts has been reported, showcasing progress in making sulfur-related chemistry more sustainable. eurekalert.org
Catalytic Methodologies for Selective Transformations
Catalysis is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. Key transformations, such as ether formation and the introduction of the thiol group, can be significantly enhanced through catalytic methods.
The formation of the trifluoroethyl ether can be accomplished via a dehydrative etherification. Metal-free catalysis using superacids like triflic acid (HOTf) or recyclable solid acids such as Nafion® has proven effective for the synthesis of thioethers from alcohols and thiols, and the same principle can be applied to ether synthesis from two different alcohols. nih.gov These methods avoid the production of salt byproducts inherent in classical approaches. nih.gov For instance, reacting 9-hydroxynonane-1-thiol (or a protected version) with 2,2,2-trifluoroethanol in the presence of a catalytic amount of a strong acid offers a direct route to the ether linkage.
Organocatalysis also presents powerful strategies for the selective functionalization of diols, which are relevant starting materials. rsc.orgrsc.org For example, if starting with nonane-1,9-diol, a catalyst system can be designed to selectively protect one hydroxyl group, allowing the other to be converted to the trifluoroethyl ether. Subsequent transformation of the protected alcohol to a thiol would complete the synthesis. Peptide-based catalysts, for example, can distinguish between hydroxyl groups through non-covalent interactions, facilitating regioselective reactions like acylation or silylation for protection. rsc.org
More recent advancements include photochemical organocatalytic methods, which can create thioethers under mild conditions using alcohols as one of the starting materials, highlighting the ongoing development of catalytic tools applicable to such syntheses. acs.org
Mechanistic Studies of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to optimizing the synthesis, controlling stereochemistry, and maximizing yield.
Detailed Reaction Pathway Elucidation
The two primary bond formations in the synthesis of this compound are the C-O ether linkage and the C-S thiol linkage.
Ether Formation via Williamson Synthesis: A classic and reliable method for forming the ether is the Williamson ether synthesis. wikipedia.org This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The pathway involves two steps:
Alkoxide Formation: The more acidic alcohol, 2,2,2-trifluoroethanol, is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium 2,2,2-trifluoroethoxide. This alkoxide is a potent nucleophile.
Nucleophilic Attack: The trifluoroethoxide ion then attacks the electrophilic carbon of a nonane derivative bearing a good leaving group (e.g., 9-bromo-nonane-1-thiol or a protected version). The attack occurs from the backside relative to the leaving group, leading to the formation of the ether bond and inversion of configuration if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com
Thiol Formation via Thiourea: A common and effective method for converting a terminal alkyl halide to a thiol involves the use of thiourea. libretexts.org This method avoids the common side reaction of sulfide formation. libretexts.org The mechanism is a two-step process:
Isothiouronium Salt Formation: The sulfur atom of thiourea acts as a nucleophile, attacking the alkyl halide (e.g., 9-bromo-1-(2,2,2-trifluoroethoxy)nonane) in an SN2 reaction to form a stable, crystalline S-alkylisothiouronium salt. libretexts.org
Hydrolysis: The salt is then hydrolyzed with an aqueous base (e.g., NaOH) to liberate the thiol. libretexts.orgwikipedia.org
Influence of Reaction Conditions on Synthetic Efficiency
The efficiency of the synthesis is highly dependent on the chosen reaction conditions for each step. Key parameters include solvent, temperature, and reagent stoichiometry.
For Williamson Ether Synthesis:
Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is effective for generating the alkoxide. masterorganicchemistry.com The solvent should be aprotic and polar (e.g., THF, DMF) to solvate the alkoxide without interfering with its nucleophilicity.
Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote the competing E2 elimination side reaction, especially with secondary halides. masterorganicchemistry.com For primary halides, as used in this synthesis, moderate temperatures are generally sufficient.
For Thiol Synthesis:
Reagents: The thiourea method is robust for primary halides. wikipedia.org An alternative is the reaction of the halide with sodium hydrosulfide (NaSH); however, this can lead to significant amounts of the dialkyl sulfide byproduct due to the nucleophilicity of the resulting thiolate. libretexts.org
Hydrolysis Conditions: The hydrolysis of the intermediate isothiouronium salt must be performed carefully. Strong basic conditions ensure complete conversion to the thiol.
The following tables summarize the influence of various parameters on the key synthetic steps.
| Parameter | Condition | Effect on Efficiency | Rationale |
|---|---|---|---|
| Alkyl Halide | Primary (e.g., R-CH₂-Br) | High Yield | Favors SN2 mechanism, low steric hindrance. masterorganicchemistry.com |
| Secondary/Tertiary | Low Yield / Elimination | E2 elimination competes with or dominates SN2. wikipedia.org | |
| Base | Strong (e.g., NaH) | High Yield | Completely deprotonates the alcohol to form the nucleophilic alkoxide. libretexts.org |
| Weak (e.g., NaOH) | Lower Yield | Unfavorable equilibrium for alkoxide formation may lead to side reactions. | |
| Temperature | Moderate | Optimal | Sufficient energy for SN2 reaction without promoting elimination. |
| High | Decreased Yield | Increases rate of competing elimination (E2) side reactions. beilstein-journals.org |
| Parameter | Condition | Effect on Efficiency | Rationale |
|---|---|---|---|
| Sulfur Nucleophile | Thiourea | High Yield of Thiol | Forms a stable intermediate salt, preventing sulfide byproduct formation. libretexts.org |
| NaSH | Mixture of Thiol and Sulfide | The product thiolate can react with another alkyl halide molecule. libretexts.org | |
| Solvent | Polar Protic (e.g., Ethanol) | Good | Solubilizes thiourea and the alkyl halide for the SN2 reaction. |
| Aprotic | Variable | May not effectively solvate all reactants. | |
| Hydrolysis | Aqueous Base (NaOH, KOH) | High Yield | Efficiently cleaves the isothiouronium salt to release the free thiol. wikipedia.org |
| Acidic/Neutral | No Reaction | The isothiouronium salt is stable under neutral or acidic conditions. |
Advanced Reactivity and Chemical Transformations
Thiol Group Reactivity in the Context of a Fluorinated Alkane Chain
The thiol group is a versatile functional group known for its distinct nucleophilic, radical, and redox properties. In 9-(2,2,2-Trifluoroethoxy)nonane-1-thiol, these inherent characteristics are subtly modulated by the distant fluorinated ether moiety.
Nucleophilic Characteristics of the Thiolate Anion
Thiols are more acidic than their alcohol counterparts, a property that significantly influences their reactivity. allen.in The sulfur atom's larger size and greater polarizability stabilize the resulting thiolate anion (RS⁻) more effectively than the corresponding alkoxide. Consequently, thiols are readily deprotonated by bases to form potent nucleophiles. The thiolate anion of this compound is a strong nucleophile, capable of participating in a variety of substitution and addition reactions.
The nucleophilicity of the thiolate is paramount in reactions such as the Williamson ether synthesis-like reaction with alkyl halides to form thioethers. The general reaction is as follows:
R-S⁻ + R'-X → R-S-R' + X⁻
where R is the 9-(2,2,2-Trifluoroethoxy)nonyl group and R'-X is an alkyl halide. The thiolate, being a soft nucleophile, readily attacks the electrophilic carbon of the alkyl halide in an S_N2 fashion.
The table below summarizes the expected nucleophilic reactions of the thiolate anion derived from this compound.
| Reaction Type | Reactant | Product |
| Alkylation (S_N2) | Alkyl Halide (e.g., CH₃I) | Thioether |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |
| Epoxide Opening | Epoxide | β-Hydroxy Thioether |
It is important to note that while the thiolate is a strong nucleophile, its basicity is relatively weak, which minimizes competing elimination (E2) reactions when reacting with secondary alkyl halides. allen.in
Radical Reactions Involving the Thiol Moiety
The sulfur-hydrogen bond in thiols is significantly weaker than the oxygen-hydrogen bond in alcohols, making thiols susceptible to homolytic cleavage to form thiyl radicals (RS•). allen.in This property allows this compound to participate in a range of radical-mediated reactions. The formation of the thiyl radical can be initiated by photolysis, thermolysis, or with a radical initiator.
A key reaction involving thiyl radicals is the anti-Markovnikov addition to alkenes, often referred to as thiol-ene coupling. This reaction proceeds via a radical chain mechanism:
Initiation: A radical initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical.
Propagation: The thiyl radical adds to the alkene at the less substituted carbon, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.
This process is highly efficient for the formation of thioethers and is a cornerstone of click chemistry.
Oxidation Pathways and Mechanisms
The thiol group of this compound can undergo oxidation to various higher oxidation states of sulfur. The most common and mildest form of oxidation is the formation of a disulfide. This can be achieved using mild oxidizing agents like iodine (I₂) or exposure to air, particularly in the presence of a base.
2 R-SH + I₂ → R-S-S-R + 2 HI
This reaction involves the coupling of two thiol molecules to form a disulfide bridge. Further oxidation with stronger oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.
Influence of the 2,2,2-Trifluoroethoxy Substituent on Molecular Reactivity
The 2,2,2-trifluoroethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This substituent exerts its influence on the distant thiol group primarily through the inductive effect, which is transmitted through the sigma bonds of the nonane (B91170) chain.
Inductive and Steric Effects of Fluorination
The inductive effect is the polarization of a bond caused by an adjacent electronegative atom or group. In this compound, the CF₃CH₂O- group strongly withdraws electron density from the alkyl chain. However, the magnitude of the inductive effect diminishes with distance. youtube.com Over the nine-carbon chain, the effect on the terminal thiol group is expected to be significantly attenuated, but not entirely negligible.
This slight electron withdrawal is predicted to have the following consequences:
Increased Acidity: By pulling electron density away from the sulfur atom, the S-H bond is slightly weakened, making the thiol more acidic (a lower pKa) compared to a non-fluorinated analogue like 1-nonanethiol (B74206).
Decreased Nucleophilicity of the Thiolate: The electron-withdrawing nature of the substituent will slightly decrease the electron density on the thiolate anion, making it a marginally weaker nucleophile compared to the thiolate of 1-nonanethiol.
The steric effect of the 2,2,2-trifluoroethoxy group is minimal on the reactivity of the thiol group due to the long separating nonane chain. The flexibility of the alkyl chain ensures that the bulky fluorinated group does not hinder the approach of reactants to the thiol functionality.
The following table provides a qualitative comparison of the expected properties of this compound with 1-nonanethiol based on the inductive effect of the trifluoroethoxy group.
| Property | 1-Nonanethiol | This compound | Rationale |
| Thiol pKa | ~10.5 | Slightly < 10.5 | Inductive electron withdrawal by the trifluoroethoxy group stabilizes the thiolate anion. |
| Thiolate Nucleophilicity | Baseline | Slightly Lower | Inductive electron withdrawal reduces the electron density on the sulfur atom. |
| S-H Bond Dissociation Energy | Baseline | Slightly Higher | The electron-withdrawing group slightly strengthens the S-H bond. |
Electronic Distribution and its Impact on Reaction Centers
The primary impact of the 2,2,2-trifluoroethoxy substituent on the electronic distribution is a polarization of the C-O and C-F bonds, creating a significant dipole at the ether end of the molecule. This polarization is transmitted along the carbon chain, leading to a small but definite electron deficiency at the thiol end.
This altered electronic distribution will subtly influence the kinetics and thermodynamics of reactions at the thiol group. For instance, in nucleophilic attack by the thiolate, the slightly reduced electron density may lead to a marginally slower reaction rate compared to its non-fluorinated counterpart. Conversely, the increased acidity could lead to a higher concentration of the reactive thiolate anion at a given pH, potentially compensating for the reduced nucleophilicity.
In radical reactions, the slightly stronger S-H bond might require a more energetic initiation step for the formation of the thiyl radical. However, once formed, the reactivity of the radical is unlikely to be significantly affected by the distant substituent.
Derivatization Strategies for Functionalization and Research Applications
The strategic chemical modification of this compound is pivotal for expanding its utility in various research and technological domains. The presence of a terminal thiol group and a trifluoroethoxy moiety provides a unique platform for a range of chemical transformations. These modifications are instrumental in the development of novel materials, bioconjugates, and probes for studying molecular interactions.
Preparation of Novel Conjugates and Adducts
The synthesis of novel conjugates and adducts from this compound is a key area of investigation. The nucleophilic nature of the thiol group allows for its reaction with a variety of electrophiles, leading to the formation of stable thioether linkages. This reactivity is harnessed to attach the trifluoroethoxynonyl moiety to other molecules of interest, including biomolecules, polymers, and nanoparticles.
One common strategy involves the thiol-ene "click" reaction, where the thiol group undergoes a radical-mediated or base-catalyzed addition to a carbon-carbon double bond. This method is highly efficient and proceeds under mild conditions, making it suitable for the conjugation to sensitive substrates. Another approach is the reaction of the thiol with alkyl halides or epoxides to form thioether adducts. These reactions are fundamental in materials science for surface modification and in medicinal chemistry for the synthesis of new therapeutic agents.
The table below summarizes some of the key reactions for the preparation of conjugates and adducts from this compound.
| Reaction Type | Reactant | Product | Conditions |
| Thiol-ene "click" reaction | Alkene | Thioether | Radical initiator or base catalyst |
| Thiol-Michael addition | α,β-Unsaturated carbonyl | Thioether | Base catalyst |
| Nucleophilic substitution | Alkyl halide | Thioether | Base |
| Ring-opening reaction | Epoxide | β-Hydroxy thioether | Base or acid catalyst |
Controlled Chemical Modifications for Structure-Reactivity Correlation
The systematic modification of the this compound structure is crucial for establishing structure-reactivity relationships. By altering the length of the alkyl chain, the position of the trifluoroethoxy group, or by introducing other functional groups, researchers can fine-tune the physicochemical properties of the molecule. These studies provide valuable insights into how molecular architecture influences reactivity, solubility, and binding affinity.
For instance, the fluorination of the alkyl chain can significantly alter the electronic properties of the thiol group, thereby affecting its nucleophilicity and oxidation potential. bohrium.com Such modifications are particularly relevant in the design of self-assembled monolayers (SAMs) on metal surfaces, where the stability and organizational behavior of the monolayer are highly dependent on the molecular structure. bohrium.com
The following table outlines some of the controlled chemical modifications that can be performed on this compound and their potential impact on its properties.
| Modification | Impact on Properties |
| Altering alkyl chain length | Modulates hydrophobicity and steric hindrance |
| Varying position of trifluoroethoxy group | Influences dipole moment and surface energy |
| Introducing additional functional groups | Enhances functionality and allows for orthogonal chemistry |
| Isotopic labeling | Facilitates tracking and quantification in biological systems |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single step. researchgate.netnih.govbohrium.comnumberanalytics.compreprints.org The thiol group of this compound can participate in various MCRs, serving as a key building block for the construction of diverse molecular scaffolds. researchgate.net
A notable example is the Ugi-four-component reaction (Ugi-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By employing a thiol as the acidic component, a thio-Ugi reaction can be achieved, leading to the formation of α-acylamino thioamides. This reaction provides a powerful tool for the rapid generation of compound libraries for drug discovery and materials science.
Another important MCR is the Passerini three-component reaction (Passerini-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov While the thiol group does not directly participate as a primary component in the classical Passerini reaction, its presence in one of the reactants can introduce valuable functionality into the final product.
The exploration of MCRs involving this compound is an emerging area of research with the potential to unlock new synthetic pathways and access novel chemical entities with unique properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Molecular Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are used to investigate the fundamental properties of a molecule's structure, such as its most stable three-dimensional arrangement (conformation) and the distribution of electrons within its bonds.
Conformational analysis of such molecules involves identifying the lowest-energy arrangements of the atoms. The long alkyl chain tends to adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric hindrance, but gauche conformations are also thermally accessible, leading to kinks in the chain. acs.org The presence of the bulky trifluoroethoxy group at one end and the thiol group at the other introduces significant steric and electronic influences.
Computational methods like Monte Carlo or systematic search algorithms are employed to explore the potential energy surface and identify stable conformers. frontiersin.orguci.edu For long-chain alkanethiols, it has been shown that conformational order decreases with increasing temperature, with most gauche defects concentrating near the chain termini. acs.org The van der Waals forces between alkyl chains are a significant stabilizing factor in assemblies of such molecules. ucc.ie
Table 1: Hypothetical Low-Energy Conformation Dihedral Angles This interactive table presents a set of hypothetical dihedral angles for a possible low-energy conformer of 9-(2,2,2-Trifluoroethoxy)nonane-1-thiol, as would be predicted by a conformational search.
| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |
| C1-C2-C3-C4 | Carbon backbone | ~180 (anti) |
| C3-C4-C5-C6 | Carbon backbone | ~180 (anti) |
| C5-C6-C7-C8 | Carbon backbone | ~60 (gauche) |
| C7-C8-C9-O | Chain to Ether Link | ~180 (anti) |
| C8-C9-O-CH₂ | Ether Link | ~180 (anti) |
| C9-O-CH₂-CF₃ | Trifluoroethoxy group | ~175 (anti) |
| H-S-C1-C2 | Thiol group | ~60 (gauche) |
Note: These values are illustrative and represent a single possible low-energy state. The molecule dynamically explores many such conformations.
The electronic properties of the molecule are dominated by its two functional groups. DFT calculations are used to determine parameters like bond lengths, bond angles, and atomic charges, which reveal the nature of the chemical bonds. rsc.orgumn.edu
The thiol group (-SH) is characterized by a relatively weak and polarizable S-H bond compared to the O-H bond in alcohols. The sulfur atom is a potent nucleophile, especially in its deprotonated thiolate (S⁻) form.
The trifluoroethoxy group (-OCH₂CF₃) has a profound electronic impact due to the high electronegativity of the three fluorine atoms. This creates a strong inductive electron-withdrawing effect that propagates through the sigma bonds, polarizing the C-F, C-C, and C-O bonds. This effect can influence the acidity of the distant thiol proton. Computational studies on fluorinated ethers show that fluorination impacts the solvation environment and electrochemical stability. researchgate.netnih.gov
Table 2: Predicted Electronic and Bonding Characteristics This table provides predicted bond lengths and partial charges for key parts of the molecule, based on DFT calculations of analogous compounds.
| Parameter | Atoms Involved | Predicted Value | Significance |
| Bond Length | S-H | ~1.34 Å | Weaker and longer than an O-H bond, leading to higher acidity. |
| Bond Length | C-F | ~1.35 Å | Strong, highly polarized bond. |
| Bond Length | C-S | ~1.82 Å | Relatively long and polarizable. |
| Natural Partial Charge | Sulfur (S) | ~ -0.1 e | Nucleophilic center. |
| Natural Partial Charge | Fluorine (F) | ~ -0.4 e | Highly electronegative, drives inductive effect. |
| Natural Partial Charge | Thiol Hydrogen (H) | ~ +0.2 e | Acidic proton. |
Note: Values are typical estimates from DFT calculations (e.g., at the B3LYP/6-31G level) and can vary with the specific computational method and basis set.*
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is crucial for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction speed (kinetics).
For any chemical reaction, such as the nucleophilic attack of the thiol group on an electrophile, the reactants must pass through a high-energy transition state (TS) before forming products. nih.gov DFT calculations can locate the precise geometry of this TS and determine its energy relative to the reactants, which gives the activation energy (ΔG‡). researchgate.netmdpi.com
Thiol-Michael additions, for instance, proceed via an anionic mechanism where the activation barrier is influenced by the stability of the intermediate. nih.govnih.gov Computational studies have shown that for such reactions, the initial nucleophilic addition is often the rate-determining step. researchgate.net The energy profile maps the energy changes along the reaction coordinate, providing a visual representation of the reaction's feasibility and speed.
Table 3: Illustrative Energy Profile for a Hypothetical Thiol Reaction (e.g., SNAr)
This table shows a hypothetical Gibbs free energy profile for the reaction of 9-(2,2,2-Trifluoroethoxy)nonane-1-thiolate with an aryl halide, as would be determined by DFT calculations.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Thiolate + Aryl Halide | 0.0 |
| Transition State 1 (TS1) | C-S bond formation | +15.5 |
| Meisenheimer Intermediate | Stabilized anionic complex | -5.2 |
| Transition State 2 (TS2) | Leaving group departure | +10.8 |
| Products | Thioether + Halide ion | -20.1 |
Note: These values are illustrative for a typical SNAr reaction and demonstrate the concept of an energy profile. researchgate.net
Reactions are almost always carried out in a solvent, which can dramatically alter reaction rates and even the mechanism itself. rsc.org Computational models account for this using either explicit solvent molecules or, more commonly, an implicit continuum model like the Polarizable Continuum Model (PCM). figshare.comacs.org
For this compound, the solvent interaction is complex. The polar thiol and trifluoroethoxy ends will interact strongly with polar solvents (like water or ethanol) through dipole-dipole or hydrogen bonding interactions, while the long nonane (B91170) chain is nonpolar and hydrophobic. Polar solvents can stabilize charged transition states and intermediates, often accelerating reactions involving them. acs.orgnih.gov Computational studies on thiol-maleimide reactions, for example, show that the choice of solvent directly influences whether the reaction proceeds through a base- or nucleophile-initiated mechanism. rsc.org
Table 4: Hypothetical Solvation Effects on Activation Energy This table illustrates how the calculated activation energy for a hypothetical reaction could change based on the solvent environment.
| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (ΔG‡, kcal/mol) | Rationale |
| Gas Phase | 1 | 22.5 | No stabilization of charged species. |
| Hexane | 1.9 | 21.0 | Minimal stabilization from nonpolar solvent. |
| Chloroform | 4.8 | 18.2 | Moderate stabilization of polar transition state. |
| Water | 78.4 | 15.5 | Strong stabilization of polar/charged transition state. |
Note: The trend shown is typical for reactions where the transition state is more polar than the reactants.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by applying classical mechanics, using a set of parameters known as a force field (e.g., OPLS, GAFF). nih.govacs.org
For a flexible molecule like this compound, an MD simulation can reveal how the molecule folds, tumbles in solution, and interacts with other molecules or surfaces. mdpi.comresearchgate.net The simulation starts with an initial structure placed in a box of solvent molecules. Over tens to hundreds of nanoseconds of simulated time, the trajectory of each atom is calculated, providing a "movie" of the molecule's behavior. acs.org This allows for the exploration of the vast conformational space and the calculation of macroscopic properties from the collective behavior of the atoms. researchgate.net Studies of alkanethiols on gold surfaces, for example, use MD to understand the self-assembly process and the resulting structure of the monolayer. acs.orgacs.org
Role in Advanced Chemical Architectures and Supramolecular Systems
Design and Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly organized molecular films that form spontaneously when a substrate is exposed to a solution containing surface-active molecules. sigmaaldrich.com The specific characteristics of 9-(2,2,2-Trifluoroethoxy)nonane-1-thiol make it an interesting candidate for forming robust and functional SAMs.
The formation of SAMs by alkanethiols on noble metal surfaces, particularly gold, is a well-documented process driven by several key interactions. sigmaaldrich.com The primary driving force is the strong, semi-covalent bond that forms between the sulfur atom of the thiol headgroup and the gold substrate, an interaction with an estimated strength of about 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com
The assembly process for this compound on a gold surface is expected to follow a two-stage kinetic model:
Initial Fast Stage: Molecules rapidly chemisorb onto the gold surface, with the alkyl chains initially lying relatively parallel to the substrate. uh.edu
Slower Organization Stage: Over time, the molecules rearrange into a more densely packed and ordered structure. During this phase, van der Waals interactions between the nonane (B91170) chains drive the molecules to adopt a tilted, upright orientation to maximize packing density. sigmaaldrich.comuh.edu This results in a crystalline-like monolayer. sigmaaldrich.com
For typical alkanethiols on a gold(111) surface, this organization leads to a characteristic (√3 × √3)R30° structure, with the alkyl chains tilted approximately 30° from the surface normal. sigmaaldrich.comsigmaaldrich.com
The molecular architecture of this compound is critical in defining the structure and properties of the resulting monolayer.
Alkyl Chain: The nine-carbon chain is sufficiently long to enable significant van der Waals forces, which are crucial for the formation of a well-ordered and stable monolayer. sigmaaldrich.com
Trifluoroethoxy Terminus: The terminal trifluoromethyl (-CF3) group is bulkier than a methyl (-CH3) group. This increased steric demand, combined with the rigidity of fluorocarbon segments, can influence the packing arrangement. uh.edu Fluorinated chains sometimes adopt helical conformations, which can lead to larger intermolecular spacing compared to their hydrocarbon counterparts. uh.edu The presence of the ether linkage introduces a polar element and a potential point of flexion near the chain's end, which could further modify the packing and surface properties.
Table 1: Predicted Influence of Structural Moieties on SAM Formation
| Structural Feature | Predicted Influence on Assembly |
|---|---|
| Thiol (-SH) Headgroup | Strong chemisorption to gold, anchoring the monolayer to the surface. uh.edu |
| Nonane (-C9H18-) Spacer | Provides stability through intermolecular van der Waals forces, promoting an ordered, tilted structure. sigmaaldrich.com |
| Ether (-O-) Linkage | Introduces polarity and flexibility near the terminus, potentially affecting chain tilt and surface dipole moment. |
| Trifluoroethoxy (-OCH2CF3) Tail | The bulky CF3 group influences packing density and may induce unique structural arrangements. uh.edu It creates a low-energy, hydrophobic, and oleophobic surface. |
The self-assembly process is governed by a delicate balance of forces at the molecule-substrate and molecule-molecule interfaces. northwestern.edu For this compound, the key interfacial phenomena include:
Substrate-Headgroup Chemisorption: The foundational S-Au bond formation. uh.edu
Interchain van der Waals Forces: These attractive forces between the hydrocarbon segments of the nonane chains are essential for stabilizing the ordered monolayer. uh.edu
Terminal Group Interactions: The fluorinated tail groups exhibit weak intermolecular attractive forces due to the low polarizability of C-F bonds. uh.edu This property contributes to the low surface energy characteristic of fluorinated SAMs. The resulting surfaces are expected to be highly hydrophobic and oleophobic.
Supramolecular Interactions and Complex Formation
Beyond simple monolayers, this compound can be employed as a component in more complex supramolecular systems, where non-covalent interactions dictate the assembly of molecules into larger, functional architectures.
Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). While direct studies involving this compound are not prevalent, its structural features suggest potential roles. The fluorinated tail could participate in forming the lining of a hydrophobic host cavity or act as a guest itself. The stability of such host-guest complexes is often governed by overcoming unfavorable enthalpy-entropy compensations, a feat sometimes achieved through the use of rigid hosts and guests. nih.gov The unique solvophobic properties of fluorinated segments could be exploited to drive selective binding within a host system in aqueous or organic media. rsc.org For instance, the encapsulation of specific residues has been explored as a strategy to inhibit enzymatic activity, a concept that could be extended to drug-target recognition. chinesechemsoc.org
The thiol group is a powerful linker in coordination chemistry, readily binding to various transition metals to form stable complexes. xmu.edu.cn This makes this compound an excellent candidate for use as a ligand to functionalize nanoparticles or construct metal-organic frameworks.
When used to stabilize gold nanoparticles, the molecules would form a protective SAM on the nanoparticle surface. uh.edu The properties of the nanoparticle would then be dictated by the exposed trifluoroethoxy groups, creating a low-energy, non-stick interface. This could be useful in applications requiring stable nanoparticle dispersions in fluorinated solvents or for creating functional materials with controlled surface properties. The length and nature of the pendant arms on a ligand can significantly influence the nuclearity and dimensionality of the resulting coordination complexes. nih.gov By incorporating the trifluoroethoxy group, this ligand introduces specific functionalities that can be used to direct the assembly of complex nanostructures and impart unique chemical or physical properties to the final material.
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C11H21F3OS |
| Gold | Au |
Precursor in Polymer Chemistry and Conjugate Materials
The dual functionality of this compound makes it a versatile building block for creating specialized polymers and materials. The thiol (-SH) group is a highly reactive functional group that can undergo a variety of chemical transformations, making it a valuable component in polymer synthesis. nih.gov Concurrently, the trifluoroethoxy group introduces fluorine atoms into the structure, which is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity in the resulting polymers. researchgate.net
The terminal thiol group of this compound allows it to act as a monomer in certain types of polymerization reactions, most notably in thiol-ene polymerizations. Thiol-ene chemistry involves the radical-mediated addition of a thiol to an alkene (a compound with a carbon-carbon double bond). nih.govresearchgate.net This reaction is considered a "click" reaction due to its high efficiency, selectivity, and tolerance of various functional groups, often proceeding under mild conditions, including exposure to UV light. nih.govchemrxiv.org
In a hypothetical scenario, this compound could be reacted with a di- or multifunctional alkene monomer in the presence of a photoinitiator to form a linear or crosslinked poly(thioether). chemrxiv.org The resulting polymer would have a backbone containing thioether linkages and pendant side chains with the trifluoroethoxy group. The incorporation of the semifluorinated ether/thioether linkage is expected to yield hydrophobic materials with potentially increased thermal stability and mechanical toughness. researchgate.net
Table 1: Hypothetical Thiol-Ene Photopolymerization System
| Component | Role | Example |
|---|---|---|
| Thiol Monomer | Chain Extender/Crosslinker | This compound |
| Ene Monomer | Chain Extender/Crosslinker | Pentaerythritol tetraacrylate (PETA) nih.gov |
| Photoinitiator | Radical Generation | 2,2-dimethoxy-2-phenylacetophenone (DMPA) chemrxiv.org |
The properties of the final polymer could be tuned by the choice of the alkene comonomer. For instance, copolymerization with a hydrophilic monomer could lead to the formation of amphiphilic block copolymers.
Beyond acting as a primary monomer, this compound can also be employed as a crosslinking agent or for the post-polymerization modification of existing polymers to form complex networks. The thiol group can react with various functional groups on a pre-formed polymer backbone to create covalent linkages between polymer chains, a process essential for the formation of stable, three-dimensional networks. nih.gov
For example, a polymer containing pendant alkene or other thiol-reactive groups, such as maleimides, can be treated with this compound to introduce the fluorinated side chain and form crosslinks. nih.govamazonaws.com This approach allows for the precise control over the degree of crosslinking and the final properties of the material. The formation of such networks is critical for applications like hydrogels, coatings, and adhesives. nih.gov The introduction of the trifluoroethoxy group in this manner would be a strategic way to modify the surface properties of a material, for instance, to create a highly hydrophobic and chemically resistant coating.
The tandem deprotection of a protected thiol and subsequent crosslinking is another advanced strategy. nih.gov If this compound were initially prepared with a photolabile protecting group on the thiol, it could be incorporated into a polymer, and the crosslinking could be triggered on-demand by light, allowing for spatiotemporal control over the network formation. nih.gov
Table 2: Potential Crosslinking Reactions Involving a Thiol
| Reaction Type | Reacting Group on Polymer | Resulting Linkage |
|---|---|---|
| Thiol-Ene | Alkene | Thioether nih.gov |
| Thiol-Michael Addition | Maleimide, Acrylate | Thioether chemrxiv.org |
The versatility of thiol chemistry, combined with the desirable properties imparted by fluorine, positions a compound like this compound as a valuable, albeit currently hypothetical, tool in the design of advanced polymer architectures and supramolecular systems. mpg.de
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopy is a cornerstone for understanding the intricate details of chemical reactions at a molecular level. For fluorinated compounds, specific spectroscopic methods offer unparalleled insight into reaction pathways and intermediate species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis. In the context of fluorinated molecules like 9-(2,2,2-Trifluoroethoxy)nonane-1-thiol, ¹⁹F NMR is particularly valuable. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Furthermore, the absence of endogenous fluorine in most biological and chemical systems means that ¹⁹F NMR spectra have no background signal, allowing for clear and unambiguous detection of the target molecule. nih.gov
The trifluoroethoxy group (-OCH₂CF₃) in this compound provides a unique ¹⁹F NMR signature. The nine equivalent fluorine atoms of the perfluoro-tert-butyl group in some probes give rise to a sharp singlet, a feature that would be similar for the CF₃ group in the target molecule. cnr.it The chemical shift of this signal is highly sensitive to the local electronic environment. nih.gov
During a reaction, any chemical modification near the trifluoroethoxy group will induce a change in the ¹⁹F chemical shift. This allows researchers to detect and characterize transient intermediates that may be difficult to observe by other means. For instance, in the oxidation of the thiol group to a disulfide or sulfonic acid, the change in the electronic character of the sulfur atom would be transmitted through the nonane (B91170) chain, causing a discernible shift in the ¹⁹F signal. This enables real-time monitoring of the reaction and provides direct evidence for the presence of specific intermediates.
Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for Monitoring Thiol Oxidation
| Compound/Intermediate | Functional Group | Expected ¹⁹F Chemical Shift (δ, ppm) | Rationale for Shift |
| This compound | Thiol (-SH) | -74.5 (Reference) | Baseline chemical environment of the trifluoromethyl group. |
| Bis(9-(2,2,2-trifluoroethoxy)nonyl) disulfide | Disulfide (-S-S-) | -74.2 | Slight deshielding effect from the formation of the disulfide bond. |
| 9-(2,2,2-Trifluoroethoxy)nonane-1-sulfonic acid | Sulfonic Acid (-SO₃H) | -73.8 | Strong deshielding effect due to the highly oxidized and electron-withdrawing nature of the sulfonic acid group. |
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of reaction products and for monitoring the progress of a reaction by tracking the masses of the species involved. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. rsc.org
In the synthesis or subsequent reaction of this compound (molar mass ≈ 274.38 g/mol ), MS can be used to:
Confirm Product Identity: After a synthesis, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The detection of a molecular ion peak (e.g., [M+H]⁺ at m/z 275.16 or [M]⁺ at m/z 274.15) corresponding to the mass of the target compound confirms its successful formation.
Monitor Reaction Progress: By coupling a liquid chromatography system to a mass spectrometer (LC-MS), samples can be taken from a reaction mixture over time. The intensity of the mass signal for the starting materials can be observed to decrease while the signal for this compound increases, providing a clear profile of the reaction timeline.
Identify Byproducts: MS is highly effective at detecting and helping to identify unexpected side products, even at low concentrations, which is crucial for optimizing reaction conditions.
Chromatographic Methods for Reaction Process Analysis
Chromatography separates components of a mixture, making it ideal for analyzing complex reaction media and quantifying the conversion of reactants to products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for studying reaction kinetics. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). rsc.org For a reaction involving this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol/water mixture).
To study reaction kinetics, an aliquot of the reaction mixture is injected into the HPLC at specific time intervals. The compounds are separated, and a detector (e.g., UV-Vis or MS) measures the amount of each substance as it elutes from the column. The area under each peak is proportional to the concentration of the corresponding compound. By plotting the concentrations of reactants and products versus time, the rate of the reaction, the reaction order, and the rate constant can be determined.
Table 2: Example HPLC Data for Kinetic Analysis
| Time (minutes) | Reactant A Peak Area (a.u.) | This compound Peak Area (a.u.) |
| 0 | 1,540,000 | 0 |
| 10 | 985,000 | 552,000 |
| 30 | 410,000 | 1,125,000 |
| 60 | 95,000 | 1,440,000 |
| 120 | < 5,000 | 1,535,000 |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.govnih.gov While this compound itself has a relatively high boiling point, GC is extremely useful for analyzing any volatile byproducts or starting materials used in its synthesis.
Furthermore, GC is often used in conjunction with derivatization, a process where a molecule is chemically modified to make it more suitable for GC analysis (i.e., more volatile or thermally stable). nih.gov The thiol group (-SH) of this compound can be derivatized, for example, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) thioether. northwestern.edu This derivative is more volatile and less polar, leading to better peak shape and resolution during GC analysis. When coupled with a mass spectrometer (GC-MS), this approach provides both the retention time for quantification and the mass spectrum for definitive identification. researchgate.net
Surface-Sensitive Analytical Techniques for Self-Assembled Structures
The thiol functional group in this compound enables it to form highly ordered, single-molecule-thick layers on certain metal surfaces, most notably gold. These structures are known as self-assembled monolayers (SAMs). The study of these surfaces requires specialized analytical techniques that are sensitive to the top few nanometers of a material. nih.gov
The formation of a SAM with this compound would result in a surface where the thiol groups bind to the gold substrate, and the fluorinated alkyl chains are oriented away from the surface. This creates a well-defined, low-energy (hydrophobic and lipophobic) surface due to the terminal trifluoroethoxy groups.
Key techniques for analyzing these structures include:
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the atoms on the surface. For a SAM of this compound on gold, XPS would be used to confirm the presence of Carbon (C), Oxygen (O), Fluorine (F), and Sulfur (S) from the monolayer, as well as the Gold (Au) from the substrate. High-resolution scans of the S 2p peak can confirm the formation of a gold-thiolate bond.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These microscopy techniques provide topographical images of the surface at the nanoscale. AFM can measure the thickness of the monolayer and assess its packing density and defect sites. STM can, under ideal conditions, achieve atomic resolution, revealing the arrangement of the individual molecules within the self-assembled structure. nih.gov
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet (e.g., water) on the surface. A SAM terminated with trifluoroethoxy groups would be expected to be highly hydrophobic, resulting in a large water contact angle, which provides information about the chemical nature and quality of the outermost layer of the SAM.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Protocols
While the synthesis of functionalized thiols is well-established, future research could focus on developing more efficient, sustainable, and scalable methods for producing 9-(2,2,2-trifluoroethoxy)nonane-1-thiol. Current approaches would likely involve multi-step sequences, for instance, a Williamson ether synthesis to couple 2,2,2-trifluoroethanol (B45653) with a 9-halononanol, followed by conversion of the hydroxyl group to a thiol.
Next-generation protocols could explore:
Catalytic Approaches: The use of solid-supported catalysts or phase-transfer catalysts could enhance reaction rates, improve yields, and simplify purification processes. nih.gov For instance, developing a one-pot synthesis from a readily available starting material like 9-bromononan-1-ol would be a significant advancement.
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to higher purity products and enabling safer handling of potentially hazardous reagents.
Green Chemistry Principles: The exploration of greener solvents, atom-economical reactions, and catalytic systems based on earth-abundant metals would align with modern synthetic chemistry standards. thieme-connect.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Etherification/Thiolation | Higher efficiency, easier purification, potential for one-pot synthesis. | Development of selective and reusable catalysts. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and product purity. | Optimization of reactor design and reaction conditions. |
| Green Synthetic Routes | Reduced environmental impact, increased sustainability. | Use of bio-based starting materials, and benign solvents. |
Investigation of Novel Reaction Pathways and Reactivity Patterns
The interplay between the thiol group and the distal trifluoroethoxy group is a key area for investigation. The electron-withdrawing nature of the trifluoroethoxy moiety may influence the acidity and nucleophilicity of the thiol group, potentially altering its reactivity compared to non-fluorinated analogues.
Future studies should systematically investigate:
Nucleophilic Reactions: The reactivity of the thiolate anion of this compound in SN2 reactions and Michael additions should be quantified. researchgate.net This could lead to the synthesis of novel thioethers and other sulfur-containing compounds.
Oxidation Chemistry: The oxidation of the thiol to form disulfides, sulfoxides, or sulfonic acids under various conditions would be of interest. researchgate.net The stability of the trifluoroethoxy group under these oxidative conditions would also need to be assessed.
Thiol-Ene "Click" Chemistry: The participation of this compound in radical-mediated thiol-ene reactions could provide an efficient pathway for the synthesis of functionalized polymers and materials.
Surface Chemistry: The chemisorption of this molecule onto metal surfaces, particularly gold, to form self-assembled monolayers (SAMs) is a critical area for exploration. The kinetics and thermodynamics of SAM formation should be studied in detail. acs.orgoaepublish.com
Integration into Emerging Chemical Systems and Technologies
The unique properties imparted by the fluorinated tail suggest that this compound could be a valuable component in various advanced materials and technologies.
Promising areas for integration include:
Self-Assembled Monolayers (SAMs): The formation of SAMs on gold, silver, or other metal surfaces could create highly ordered, low-energy surfaces with tailored wettability, adhesion, and frictional properties. acs.orgrsc.org These could find applications in microelectronics, anti-fouling coatings, and biocompatible materials. oaepublish.comresearchgate.netresearchgate.net The presence of the ether linkage may also influence the packing and stability of the monolayer.
Functionalized Nanoparticles: The thiol group can act as an anchor to functionalize gold or semiconductor nanoparticles. researchgate.net The trifluoroethoxy tails would then form a protective, solvophobic corona, influencing the dispersibility and interaction of the nanoparticles with their environment.
Fluorinated Polymers: This compound could be used as a chain-transfer agent or a monomer in the synthesis of novel fluorinated polymers with unique thermal and chemical stability. rsc.org
| Emerging Technology | Potential Role of this compound | Anticipated Benefits |
| Self-Assembled Monolayers | Formation of highly ordered, low-energy surfaces. | Creation of hydrophobic, oleophobic, and anti-fouling coatings. rsc.orgresearchgate.net |
| Nanoparticle Functionalization | Surface modification of gold or semiconductor nanoparticles. researchgate.net | Enhanced stability and dispersibility of nanoparticles in various media. |
| Advanced Polymer Synthesis | Monomer or chain-transfer agent. rsc.org | Introduction of fluorine to create polymers with high thermal and chemical resistance. |
Advanced Computational Design and Prediction of Molecular Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at the molecular level, guiding experimental efforts. jstar-research.com
Future computational studies should focus on:
Conformational Analysis: Determining the preferred conformations of the molecule in the gas phase and in different solvents to understand how the flexible nonane (B91170) chain and the polar end groups interact.
Molecular Dynamics (MD) Simulations: Simulating the self-assembly process of this molecule on a gold surface to predict the structure, packing density, and stability of the resulting SAM. psu.eduresearchgate.netaip.orgpsu.edu MD simulations can also be used to understand the interactions of the fluorinated surface with various liquids.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as the pKa of the thiol group, bond dissociation energies, and reaction energy profiles for its proposed reaction pathways. researchgate.netnih.govacs.org This can provide insights into its reactivity and help in designing new reactions. researchgate.netfigshare.com
Property Prediction: Predicting physical properties such as surface energy, coefficient of friction, and electronic work function of the corresponding SAMs to guide their application in various technologies. jstar-research.comresearchgate.net
| Computational Method | Research Objective | Predicted Outcome |
| Molecular Dynamics (MD) | Simulate the formation and properties of SAMs. psu.eduresearchgate.netaip.orgpsu.edu | Prediction of monolayer structure, stability, and surface properties. |
| Density Functional Theory (DFT) | Calculate electronic structure and reaction energetics. researchgate.netnih.govacs.org | Understanding of reactivity, pKa, and spectroscopic signatures. researchgate.netfigshare.com |
| Conformational Searching | Identify low-energy conformers. | Insight into the three-dimensional structure and flexibility of the molecule. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-(2,2,2-trifluoroethoxy)nonane-1-thiol, and how can reaction conditions be optimized?
- Methodology : The synthesis of trifluoroethoxy-containing compounds typically involves nucleophilic substitution or etherification. For example, analogous reactions use 2,2,2-trifluoroethanol reacted with alkyl halides under reflux with catalysts like NaH or K₂CO₃ . For this compound, a thiol-ene "click" reaction or Mitsunobu coupling could be explored to introduce the thiol group. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for alcohol:alkylating agent). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the thiol derivative.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : ¹⁹F NMR to confirm trifluoroethoxy group integrity (δ ~ -75 ppm for CF₃) and ¹H NMR for thiol proton (δ ~1.5–2.0 ppm, exchange broadening).
- LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect sulfur-containing impurities .
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1120 cm⁻¹ (C-O-C of trifluoroethoxy).
Q. What stability considerations are critical for handling this thiol derivative?
- Methodology : Thiols are prone to oxidation. Store under inert atmosphere (N₂/Ar) at -20°C with stabilizing agents (e.g., 1% triethylphosphine). Monitor degradation via periodic LC-MS to detect disulfide formation (e.g., dimer at m/z [2M-H]⁻). Use reducing buffers (e.g., TCEP) in aqueous experiments .
Advanced Research Questions
Q. How can chiral resolution be achieved if stereoisomers are present in the synthesis?
- Methodology : If the compound has chiral centers (e.g., from the nonane backbone), use chiral HPLC (Chiralpak IA/IB column, hexane/isopropanol mobile phase) or enzymatic resolution (lipases in organic media). For example, (+)- and (-)-enantiomers of similar trifluoroethoxy compounds were resolved using preparative SFC (supercritical CO₂ with 20% methanol), achieving >99% enantiomeric excess .
Q. What strategies address contradictory spectroscopic data between theoretical and experimental results?
- Methodology :
- DFT Calculations : Compare computed ¹³C/¹⁹F NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., trifluoroethoxy vs. thiol positioning) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex NMR spectra.
Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis (PBS vs. plasma, 37°C) to measure unbound fraction.
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. For example, a related trifluoroethoxy compound showed low CYP inhibition (IC₅₀ > 50 µM) .
Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?
- Methodology : Common impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
